Z-Gln-OH

Enzymology Substrate Specificity Transglutaminase

Z-Gln-OH (CAS 2650-64-8) is the superior choice for solution-phase peptide synthesis and transglutaminase (TGase) assays. It delivers ~9.6-fold greater TGase activity than Cbz-Asn, ensuring high-sensitivity detection. The benzyloxycarbonyl (Z) group provides orthogonal stability—resistant to acids and bases but cleavable by mild hydrogenolysis—enabling selective deprotection strategies incompatible with Boc or Fmoc analogs. Procure this high-purity building block to eliminate experimental failure risks from inappropriate N-protected glutamine substitutions. Ideal for convergent synthesis, bioconjugates, and quantitative enzymatic studies.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 2650-64-8
Cat. No. B554785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gln-OH
CAS2650-64-8
Synonyms2650-64-8; Z-Gln-OH; N-Carbobenzyloxy-L-glutamine; N-Cbz-L-glutamine; Cbz-Gln-OH; N-Carbobenzoxy-L-glutamine; Z-L-Glutamine; CBZ-L-Glutamine; Carbobenzoxyglutamine; Cbz-L-Gln-OH; N-Benzyloxycarbonyl-L-glutamine; Carbobenzoxy-L-glutamine; Benzyloxycarbonyl-L-glutamine; N-(Benzyloxycarbonyl)-L-glutamine; Carbobenzyloxy-L-glutamine; (Benzyloxycarbonyl)glutamine; (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoicacid; N2-Carbobenzoxy-L-glutamine; N2-Benzyloxycarbonyl-L-glutamine; JIMLDJNLXLMGLX-JTQLQIEISA-N; N(2)-Benzoxycarbonyl-L-glutamine; Glutamine,N-(benzyloxy)carbonyl-; NSC186903; ST50308656; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoicacid
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
InChIKeyJIMLDJNLXLMGLX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gln-OH (CAS 2650-64-8): Procurement Guide for N-Carbobenzoxy-L-glutamine in Peptide and Enzyme Research


Z-Gln-OH (CAS 2650-64-8), also known as N-Carbobenzoxy-L-glutamine or Cbz-Gln-OH, is an N-alpha-protected L-glutamine derivative . It is a white to off-white powder with a molecular weight of 280.28 g/mol and a melting point range of 134–140 °C . This compound is a foundational building block in solution-phase peptide synthesis, where the benzyloxycarbonyl (Z or Cbz) protecting group ensures precise control over amide bond formation . Its utility extends beyond general synthesis to specific, quantitative roles as a defined substrate in enzymatic assays, particularly for transglutaminases [1].

Why Z-Gln-OH Cannot Be Indiscriminately Replaced by Generic Cbz-Amino Acids or Alternative Glutamine Derivatives


Substituting Z-Gln-OH with seemingly analogous compounds—such as N-protected asparagine (Z-Asn-OH), glutamic acid (Z-Glu-OH), or glutamine derivatives with alternative protecting groups (Boc-Gln-OH, Fmoc-Gln-OH)—introduces quantifiable risks of experimental failure. Differences in side-chain functionality and protecting group lability lead to divergent reactivity in both chemical synthesis and enzymatic recognition. For instance, the primary amide side chain of Z-Gln-OH is essential for its role as an acyl donor in transglutaminase (TGase) assays, a function not replicated by Z-Asn-OH or Z-Glu-OH with equal efficiency [1]. Furthermore, the orthogonal stability of the Z-protecting group compared to Boc (acid-labile) or Fmoc (base-labile) strategies is a critical determinant of synthetic route compatibility and yield [2]. A general-purpose procurement of 'any N-protected glutamine' therefore ignores the specific quantitative performance characteristics detailed below.

Quantitative Differentiation of Z-Gln-OH vs. Closest Analogs: A Comparative Performance Guide


Enzymatic Substrate Activity: Cbz-Gln vs. Cbz-Asn in Deamidation and Transfer Reactions

In a direct enzymatic assay measuring deamidation and transferring activity, the specific activity of Z-Gln-OH (Cbz-Gln) was quantified and compared to its closest structural analog, Cbz-Asn (Z-Asn-OH) [1]. The assay used a recombinant enzyme system and measured liberated ammonia (deamidation) and hydroxamate formation (transferring) [1].

Enzymology Substrate Specificity Transglutaminase

Kinetic Parameter Comparison: Z-Gln-OH as a Determinant of Enzyme-Substrate Affinity (KM) in Transglutaminase Assays

The kinetic constant (KM) for the standard transglutaminase substrate Cbz-Gln-Gly-OH, which contains the Z-Gln-OH core structure, was determined for wild-type and thermostable variants of microbial transglutaminase (MTG) [1]. The KM value provides a direct measure of enzyme-substrate affinity.

Enzyme Kinetics Transglutaminase Michaelis Constant

Protecting Group Orthogonality: Z- vs. Boc- and Fmoc-Protection Strategies for Glutamine Incorporation

The Z (benzyloxycarbonyl) protecting group in Z-Gln-OH is stable to both the mildly acidic conditions used to remove Boc groups (e.g., 50% TFA) and the basic conditions used to remove Fmoc groups (e.g., 20% piperidine) [1]. This is in contrast to Boc-Gln-OH and Fmoc-Gln-OH, which are labile under acidic and basic conditions, respectively [1]. This orthogonality is a well-established principle in peptide chemistry [2].

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Solubility Profile: Z-Gln-OH Requires Specific Solvent Systems Compared to Common Alternatives

Vendor specifications and chemical property databases indicate that Z-Gln-OH exhibits limited solubility in cold water but dissolves upon heating and in specific organic solvents [1]. This contrasts with more soluble derivatives like Fmoc-Gln(Trt)-OH, which is designed for enhanced solubility in common SPPS solvents .

Solubility Formulation Peptide Chemistry

Application Scenarios Where Z-Gln-OH (CAS 2650-64-8) Provides Definitive Quantitative Advantages


High-Sensitivity Transglutaminase (TGase) Activity Assays and Inhibitor Screening

This application scenario directly leverages the high specific activity of Z-Gln-OH as a substrate for TGases [1]. The ~9.6-fold greater activity of Cbz-Gln compared to Cbz-Asn [1] makes Z-Gln-OH the substrate of choice for developing high-sensitivity assays. Its use ensures a robust signal-to-noise ratio, enabling the detection of low enzyme concentrations or the accurate quantification of weak TGase inhibitors in drug discovery campaigns. Furthermore, the well-characterized kinetic behavior of Z-Gln-OH-derived peptides (e.g., Cbz-Gln-Gly-OH) provides a benchmark for evaluating novel enzyme variants [2].

Solution-Phase Peptide Synthesis Requiring Orthogonal N-Terminal Protection

Z-Gln-OH is uniquely suited for solution-phase peptide syntheses where the N-terminus must remain protected during side-chain deprotection steps. The Z group's stability to both mild acids and bases [3] allows for the selective removal of Boc, Fmoc, or tert-butyl ester protecting groups while leaving the N-terminus intact. This is a standard, quantifiable advantage over Boc-Gln-OH or Fmoc-Gln-OH, which would be prematurely deprotected under the same conditions [3]. This orthogonality is essential for convergent synthesis strategies and for the preparation of complex, multi-functional peptides where precise control over protecting group manipulation is paramount.

Synthesis of Peptide-Based Probes and Conjugates via Catalytic Hydrogenation

The Z protecting group's unique lability to hydrogenolysis (H₂, Pd/C) [3] provides a mild, neutral deprotection method that is orthogonal to acid- and base-labile linkers and functional groups. This makes Z-Gln-OH an ideal building block for constructing peptide-based probes, bioconjugates, and modified peptides where other protecting groups would be incompatible. The ability to remove the Z group without exposing the target molecule to strong acids or bases preserves the integrity of sensitive structures, leading to higher yields and purity of the final product.

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